molecular formula C19H24O3 B027245 Pirnabine CAS No. 19825-63-9

Pirnabine

Cat. No.: B027245
CAS No.: 19825-63-9
M. Wt: 300.4 g/mol
InChI Key: AADNQNOXNWEYHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of pirnabine involves several steps, including the formation of the core benzochromene structure. The synthetic route typically starts with the preparation of the intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining quality and consistency .

Chemical Reactions Analysis

Pirnabine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pirnabine has been studied for various scientific research applications, including:

Mechanism of Action

Pirnabine exerts its effects by binding to cannabinoid receptors, specifically the CB1 and CB2 receptors. This binding modulates various signaling pathways, leading to changes in cellular processes such as neurotransmitter release, inflammation, and cell proliferation. The molecular targets and pathways involved in this compound’s mechanism of action include the endocannabinoid system and related signaling cascades .

Comparison with Similar Compounds

. Similar compounds include:

    Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.

    Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications.

Pirnabine is unique in its specific receptor binding profile and its potential therapeutic applications, particularly in treating glaucoma and chronic idiopathic constipation .

Properties

CAS No.

19825-63-9

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate

InChI

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3

InChI Key

AADNQNOXNWEYHS-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

19825-63-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-hydroxy-7,8,9,10-tetrahydro-3,6,6,9-tetramethyl-6H-dibenzo[ b,d]pyran (9.07 g., 0.035 mole) and acetic anhydride (7.1 g., 0.07 mole) in 25 ml. of pyridine was warmed over a steam bath for 2 hours. The reaction mixture was allowed to cool to room temperature and pyridine was removed by evaporation under reduced pressure. Water was added to the residue and the aqueous mixture was extracted with three portions of ether. The ethereal extracts were combined, washed with water, 6N HCl, again with water, dried over Na2SO4 and concentrated under reduced pressure to 9.5 g. (90%) of a colorless solid, m.p. 115°-119° C.
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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